molecular formula C24H22N4O5S B10993980 methyl 2-{[(6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

methyl 2-{[(6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

Cat. No.: B10993980
M. Wt: 478.5 g/mol
InChI Key: ROPXBVWITMVAHI-UHFFFAOYSA-N
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Description

Methyl 2-{[(6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate typically involves multiple steps. One common approach is the condensation of 6-hydroxy-2-methyl-4-oxoquinazoline with an appropriate thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a quinazolinone derivative with a ketone functional group .

Scientific Research Applications

Methyl 2-{[(6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-{[(6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .

Properties

Molecular Formula

C24H22N4O5S

Molecular Weight

478.5 g/mol

IUPAC Name

methyl 2-[[2-(6-hydroxy-2-methyl-4-oxoquinazolin-3-yl)acetyl]amino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C24H22N4O5S/c1-14-25-18-10-9-16(29)12-17(18)22(31)28(14)13-20(30)26-24-27-21(23(32)33-2)19(34-24)11-8-15-6-4-3-5-7-15/h3-7,9-10,12,29H,8,11,13H2,1-2H3,(H,26,27,30)

InChI Key

ROPXBVWITMVAHI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)O)C(=O)N1CC(=O)NC3=NC(=C(S3)CCC4=CC=CC=C4)C(=O)OC

Origin of Product

United States

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